molecular formula C8H10N6 B3055144 4-(2-methyl-2H-tetrazol-5-yl)benzene-1,2-diamine CAS No. 63199-19-9

4-(2-methyl-2H-tetrazol-5-yl)benzene-1,2-diamine

Cat. No.: B3055144
CAS No.: 63199-19-9
M. Wt: 190.21 g/mol
InChI Key: OMLALAORVAPHCX-UHFFFAOYSA-N
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Description

4-(2-methyl-2H-tetrazol-5-yl)benzene-1,2-diamine is a compound that features a tetrazole ring attached to a benzene ring with two amine groups

Mechanism of Action

Target of Action

It is known that similar compounds have been found to form hydrogen bonds with amino acids in their active pockets .

Mode of Action

The compound interacts with its targets through hydrogen bonding This interaction results in changes in the target’s function, which can lead to various biological effects

Biochemical Pathways

It is known that similar compounds can affect various biochemical pathways due to their ability to interact with different targets .

Result of Action

Similar compounds have shown significant cytotoxic effects , suggesting that 4-(2-methyl-2H-tetrazol-5-yl)benzene-1,2-diamine may also have potential cytotoxic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methyl-2H-tetrazol-5-yl)benzene-1,2-diamine typically involves multistep reactions. One common method involves the reaction of a benzene derivative with a tetrazole precursor under specific conditions. For instance, the reaction between a benzene derivative and sodium azide in the presence of a catalyst can yield the desired tetrazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(2-methyl-2H-tetrazol-5-yl)benzene-1,2-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, which can have different functional groups such as nitro, amine, and alkyl groups .

Scientific Research Applications

4-(2-methyl-2H-tetrazol-5-yl)benzene-1,2-diamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid
  • 2-(2H-tetrazol-5-yl)phenylboronic acid
  • 5-(4-azidomethyl) [1,1-biphenyl]-2-yl]-2H-tetrazole

Uniqueness

4-(2-methyl-2H-tetrazol-5-yl)benzene-1,2-diamine is unique due to the presence of both the tetrazole ring and the amine groups on the benzene ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields .

Properties

IUPAC Name

4-(2-methyltetrazol-5-yl)benzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6/c1-14-12-8(11-13-14)5-2-3-6(9)7(10)4-5/h2-4H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLALAORVAPHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2=CC(=C(C=C2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10512780
Record name 4-(2-Methyl-2H-tetrazol-5-yl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63199-19-9
Record name 4-(2-Methyl-2H-tetrazol-5-yl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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